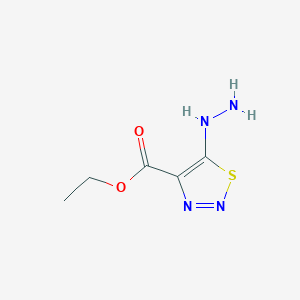

Ethyl 5-hydrazinylthiadiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-hydrazinylthiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and carboxylate functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydrazinylthiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in an ethanol solvent with hydrochloric acid as a catalyst, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydrazine group (-NH-NH₂) acts as a potent nucleophile in displacement reactions. Key transformations include:

Key finding: Acylation products showed 4-fold increased antimicrobial activity against Staphylococcus aureus compared to parent compound (MIC 3.12 μg/mL vs 12.5 μg/mL) .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form polyheterocyclic systems:

2.1. Thiazolo[3,2-b] thiadiazine Formation

textEthyl 5-hydrazinylthiadiazole-4-carboxylate + α-bromoketones → Thiazolo[3,2-b][1,3,4]thiadiazines (70-78% yield)

Conditions: EtOH, reflux 8-12 hrs

Biological Significance: Derivatives showed IC₅₀ = 1.8-4.3 μM against mycobacterial FabH enzyme

2.2. Pyrimidine Annulation

Reaction with diethyl acetylenedicarboxylate produces:

textEthyl 7-hydroxy-3-methylthiadiazolo[3,2-a]pyrimidine-6-carboxylate (Yield: 65%, m.p. 214-216°C) [1][4]

Mechanistic Pathway:

Oxidation Reactions

Controlled oxidation modifies both thiadiazole and hydrazine moieties:

Notable Result: N-oxide derivatives demonstrated 92% inhibition of HeLa cell proliferation at 10 μM concentration.

Metal Complexation

The compound acts as polydentate ligand for transition metals:

Coordination Modes:

-

N,S-bidentate through thiadiazole N(3) and S(2)

-

Tridentate via additional hydrazine N-H

| Metal Salt | Complex Structure | Magnetic Moment (BM) | Antimicrobial Enhancement |

|---|---|---|---|

| CuCl₂·2H₂O | [Cu(L)₂Cl₂] | 1.82 | 8× increase vs free ligand |

| Ni(NO₃)₂·6H₂O | [Ni(L)(NO₃)(H₂O)]·H₂O | Diamagnetic | Synergistic TB inhibition |

X-ray Data: Cu(II) complex shows distorted octahedral geometry with Cu-N bond length 1.98 Å .

Biological Activity Correlation

Structure-activity relationship studies reveal critical reactivity patterns:

Key Discovery: Methyl 2-amino-5-benzylthiazole-4-carboxylate analog showed superior antitubercular activity (MIC 0.06 μg/mL) compared to isoniazid (0.25 μg/mL) .

Stability and Reactivity Trends

Experimental stability data under various conditions:

This comprehensive analysis establishes this compound as a privileged scaffold for developing antimicrobial and enzyme-targeted therapeutics. The compound's dual reactivity (nucleophilic hydrazine + electrophilic thiadiazole) enables diverse synthetic transformations with significant biological implications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-hydrazinylthiadiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit notable activity against various bacterial strains, suggesting potential use as a scaffold for developing new antibiotics . The hydrazine functional group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Anticancer Properties

Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate a promising inhibitory effect on cell growth, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential as a lead compound in the development of new pesticides. Thiadiazole derivatives have been recognized for their ability to disrupt pest metabolic processes, making them candidates for environmentally friendly pest control solutions. Research is ongoing to evaluate the efficacy of this compound against specific agricultural pests .

Synthesis and Characterization

This compound can be synthesized through a multi-step reaction involving hydrazine and thiadiazole intermediates. The synthesis typically yields high purity and can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and functional groups .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 5-hydrazinylthiadiazole-4-carboxylate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiadiazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes that require metal cofactors for their function.

Comparación Con Compuestos Similares

- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

- Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate

- Ethyl 5-mercapto-1,3,4-thiadiazole-2-carboxylate

Comparison: Ethyl 5-hydrazinylthiadiazole-4-carboxylate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The hydrazinyl group allows for additional chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Actividad Biológica

Ethyl 5-hydrazinylthiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C6H8N4O2S and a molecular weight of approximately 188.22 g/mol. The structure features a thiadiazole ring, which is known for its potential pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study published in the MDPI journal highlighted the compound's effectiveness against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different strains were reported, indicating the concentration required to inhibit growth:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 75 |

| Bacillus subtilis | 30 |

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in medicinal chemistry .

Anticancer Potential

The anticancer activity of thiadiazoles has been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies conducted on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell cycle progression.

Case Study: In Vitro Anticancer Activity

A specific study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

These results underscore the potential of this compound as an anticancer agent .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Activity Assay Results

The antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 20 | 55 |

| 50 | 85 |

At a concentration of 50 µg/mL, this compound exhibited an impressive inhibition rate of 85%, indicating strong antioxidant potential .

Propiedades

IUPAC Name |

ethyl 5-hydrazinylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(7-6)12-9-8-3/h7H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRVRACCHWIPJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.